Product packaging for Arginine beta-naphthylamide(Cat. No.:CAS No. 7182-70-9)

Arginine beta-naphthylamide

Cat. No.: B13808438
CAS No.: 7182-70-9
M. Wt: 299.37 g/mol
InChI Key: DICSXQHGGOAUNU-AWEZNQCLSA-N
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Description

Role as a Synthetic Enzyme Substrate in Biochemical Investigations

Arginine beta-naphthylamide is primarily used to measure the activity of proteolytic enzymes, which are enzymes that break down proteins and peptides. diapharma.com When a specific enzyme cleaves the bond between the arginine and the beta-naphthylamine, the beta-naphthylamine is released. ontosight.ai This released molecule can then be detected, often through a color-producing (chromogenic) or light-emitting (fluorogenic) reaction. scbt.comscbt.comdcfinechemicals.com The intensity of the color or fluorescence is directly proportional to the amount of enzyme activity. diapharma.comdcfinechemicals.com

This method is crucial for several research applications:

Enzyme Kinetics: Studying the rate of enzymatic reactions and how they are influenced by various factors.

Enzyme Inhibition: Screening for and characterizing substances that can inhibit enzyme activity. smolecule.com

Microbial Identification: Identifying certain bacteria based on their specific enzymatic activities. ontosight.airesearchgate.net For example, it has been used to characterize arginine-utilizing mycoplasmas and in dental diagnostics to detect periodontopathogenic bacteria. ontosight.ainih.gov

The specificity of this compound for enzymes that recognize and cleave after arginine residues makes it a valuable tool for studying a specific class of proteases. ontosight.aiscbt.com

Historical Development and Significance in Enzymology

The use of synthetic substrates like this compound marked a significant advancement in enzymology. The development of chromogenic substrate technology in the early 1970s provided researchers with a powerful tool for studying enzyme mechanisms. diapharma.com These synthetic substrates are designed to mimic the natural substrates of enzymes, allowing for controlled and quantifiable experiments. diapharma.com

The application of these substrates has been particularly important in understanding the mechanisms that regulate processes like blood coagulation and fibrinolysis. diapharma.com Furthermore, this technology has led to the development of new diagnostic tools used in clinical laboratories. diapharma.com The ability to create substrates with high specificity for particular enzymes has been instrumental in dissecting complex biological pathways and understanding the roles of individual enzymes in health and disease. scbt.comacs.org

Derivatives of this compound: Nomenclature and Research Relevance

Several derivatives of this compound have been synthesized to enhance its utility in research. These derivatives often involve modifications to the arginine or the naphthylamide portion of the molecule to alter its properties, such as solubility, specificity, or the method of detection.

Derivative Name Modification Research Application
Benzoyl-L-arginine beta-naphthylamide (BANA)Addition of a benzoyl group to the L-arginine. Used as a substrate for trypsin-like enzymes, including those from bacteria like Bacteroides gingivalis, which is implicated in periodontal disease. ontosight.ainih.gov
Phenylalanine-Arginine beta-naphthylamide (PAβN)A dipeptide with phenylalanine linked to arginine and then to beta-naphthylamide. Primarily known as a broad-spectrum efflux pump inhibitor (EPI) in Gram-negative bacteria, which helps to overcome antibiotic resistance. plos.orgfrontiersin.org It is also a substrate for dipeptidyl aminopeptidase (B13392206) I (cathepsin C).
Nα-Benzyloxycarbonyl-p-guanidino-L-phenylalanine beta-naphthylamide (Z-GPA-βNA)A more complex derivative designed for studying trypsin and related enzymes with high specificity. nih.govUsed to compare the binding and catalytic specificities of various trypsin-like enzymes. nih.gov

These derivatives have expanded the applications of this compound, allowing for more nuanced and specific investigations into enzyme function and bacterial resistance mechanisms. For instance, PAβN's role as an efflux pump inhibitor has significant implications for developing new strategies to combat multidrug-resistant bacteria. plos.orgmdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N5O B13808438 Arginine beta-naphthylamide CAS No. 7182-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7182-70-9

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C16H21N5O/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20)/t14-/m0/s1

InChI Key

DICSXQHGGOAUNU-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N

Related CAS

18905-73-2 (hydrochloride)

Origin of Product

United States

Enzymatic Hydrolysis and Detection Mechanisms

Principles of Enzymatic Cleavage of Arginine Beta-Naphthylamide Derivatives

The enzymatic breakdown of this compound is a specific process, with the enzyme's active site playing a pivotal role in recognizing and hydrolyzing the substrate.

The hydrolysis of this compound is catalyzed by proteolytic enzymes that recognize the L-arginine residue. smolecule.com The enzyme binds to the substrate, facilitating the cleavage of the amide bond between the arginine and beta-naphthylamide parts of the molecule. smolecule.com This specificity is driven by interactions between the enzyme's active site and the arginine side chain of the substrate. scbt.com For instance, in cysteine proteinases like cathepsin B and cathepsin H, the mechanism involves an intimate S-/ImH+ ion-pair within the catalytic site, the rearrangement of which is crucial for hydrolysis. nih.gov The presence of specific residues, such as Asp-158 in papain, influences the catalytic activity, and the absence of such a residue in cathepsin B explains its dependence on a protonic dissociation remote from the catalytic site. nih.gov

Upon enzymatic cleavage of the amide bond, beta-naphthylamine is released. sigmaaldrich.comontosight.ai This product is the key to detecting and quantifying enzyme activity. Beta-naphthylamine itself can be detected due to its inherent fluorescence or can be chemically modified to produce a colored product for colorimetric analysis. sigmaaldrich.com The amount of beta-naphthylamine produced is directly proportional to the enzymatic activity, allowing for quantitative measurements. smolecule.com This principle is widely applied in various enzyme assays. nih.gov

Spectrophotometric and Fluorometric Assay Methodologies

The detection of beta-naphthylamine released from the enzymatic hydrolysis of this compound can be achieved through two primary methods: colorimetry and fluorometry.

Colorimetric assays for beta-naphthylamine often involve a subsequent chemical reaction to produce a colored compound. sigmaaldrich.com A common method is the use of a diazonium coupling agent, which reacts with the released beta-naphthylamine to form a colored azo dye. smolecule.comosti.gov The intensity of the resulting color, which can be measured using a spectrophotometer, is proportional to the amount of beta-naphthylamine and, therefore, to the enzyme's activity. smolecule.com For example, Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA) is a well-known chromogenic substrate where the released β-naphthylamine is detected colorimetrically. sigmaaldrich.com It is important to note that certain compounds, like sulfhydryl agents used as enzyme activators, can interfere with the azo dye formation, necessitating extraction steps to ensure accurate measurements. osti.gov

Fluorometric methods offer a more sensitive alternative for detecting beta-naphthylamine. Beta-naphthylamine itself is a fluorescent molecule, and its release can be directly monitored by measuring the increase in fluorescence intensity at specific excitation and emission wavelengths. pnas.org For instance, the fluorescence of β-naphthylamine can be measured with an excitation wavelength of 340 nm and an emission wavelength of 410 nm. pnas.org The enhanced sensitivity of fluorometric assays makes them suitable for detecting low levels of enzymatic activity. scbt.com The use of substrates like L-Arginine 7-amido-4-methylcoumarin, which releases a highly fluorescent coumarin (B35378) derivative upon cleavage, further enhances the sensitivity of these assays. scbt.comnih.gov

Table 1: Comparison of Detection Methods for Beta-Naphthylamine

Feature Colorimetric Detection Fluorometric Detection
Principle Formation of a colored product through a chemical reaction with released beta-naphthylamine. smolecule.comsigmaaldrich.com Direct measurement of the intrinsic fluorescence of released beta-naphthylamine or a fluorescent derivative. pnas.org
Sensitivity Generally lower than fluorometric methods. High sensitivity, suitable for low enzyme concentrations. scbt.com
Instrumentation Spectrophotometer. Spectrofluorometer or microplate fluorescence reader. pubcompare.ai
Common Reagents Diazonium coupling agents. smolecule.com None required for direct detection of beta-naphthylamine.
Potential Interferences Sulfhydryl compounds can interfere with azo dye formation. osti.gov Less prone to chemical interference, but background fluorescence can be a factor.

The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by the assay conditions.

pH: The optimal pH for enzymatic activity varies depending on the specific enzyme being studied. For example, trypsin-like proteases generally exhibit peak activity in the pH range of 7 to 9, while cathepsin B is most active at a more acidic pH of 6.0–6.5. Kinetic studies of cathepsin H have been conducted across a pH range of approximately 4 to 8. nih.gov It is crucial to determine and maintain the optimal pH to ensure maximal enzyme activity and reliable assay results.

Temperature: Temperature also plays a critical role in enzyme kinetics. Most enzymatic assays are conducted at a constant temperature, often between 25°C and 37°C, to ensure reproducible results. asm.org For instance, assays involving urokinase have been performed at both room temperature (22°C) and 37°C. nasa.gov The optimal temperature for a specific enzyme should be determined experimentally.

Table 2: Research Findings on Optimal Assay Conditions

Enzyme/System Substrate Optimal pH Optimal Temperature Ionic Strength Considerations Reference
Trypsin-like proteases Benzoyl-L-arginine beta-naphthylamide 7-9 25-37°C Can alter enzyme-substrate binding.
Cathepsin B Benzoyl-L-arginine beta-naphthylamide 6.0-6.5 25-37°C Not specified
Cathepsin H L-arginine 2-naphthylamide ~4-8 25°C I = 0.1 nih.gov
Streptococcus gordonii Arginine Aminopeptidase (B13392206) H-Arg-pNa 7.8 37°C Not specified asm.org
Lactobacillus sakei Arginine Aminopeptidase L-arginine-7-amido-4-methylcoumarin 5.0 6-40°C Not specified nih.gov

Enzyme Kinetics and Substrate Specificity Studies

Determination of Kinetic Parameters (Km, kcat, Vmax)

The efficiency and affinity with which an enzyme binds and processes a substrate are defined by its kinetic parameters. For Arginine beta-naphthylamide, these parameters have been determined for several enzymes, providing valuable insights into their catalytic mechanisms.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), and the substrate concentration ([S]). The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. The turnover number (kcat) reflects the number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies on bovine trypsin have established its kinetic parameters with various synthetic substrates. For instance, with the substrate N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA), a compound structurally related to this compound, the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for immobilized trypsin were determined to be 0.12 mM and 0.079 mM min⁻¹ mg enzyme⁻¹, respectively nih.gov. Another study focusing on a trypsin-like protease from the gut of Anticarsia gemmatalis reported a Km of 0.503 mM for the substrate L-BApNA scielo.br. The kinetic parameters for bovine trypsin with alpha-N-Benzoyl-DL-arginine-2-naphthylamide HCl have been found to be in close agreement with previously published values and are dependent on the concentration of Ca²⁺ ions nih.govnih.gov.

For cathepsin B, another key protease, kinetic parameters have been determined using arginine-containing fluorogenic substrates. A study on human cathepsin B established the kinetic parameters for the hydrolysis of several arginine naphthylamides nih.govoipub.com. For the substrate Z-Arg-Arg-AMC, the kcat/Km value for cathepsin B was determined at both acidic and neutral pH, highlighting the enzyme's activity across different physiological conditions escholarship.org. Similarly, the kinetic parameters for Z-Phe-Arg-AMC with cathepsin B have also been characterized escholarship.org.

Table 1: Michaelis-Menten Kinetic Parameters for Various Enzymes with this compound and Related Substrates

Enzyme Substrate Km (mM) kcat (s⁻¹) Vmax Specificity Constant (kcat/Km) (M⁻¹s⁻¹)
Immobilized Trypsin N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) 0.12 - 0.079 mM min⁻¹ mg enzyme⁻¹ -
Anticarsia gemmatalis Trypsin-like Protease L-BApNA 0.503 - 46.650 nM s⁻¹ 18.402 nM s⁻¹ mg L⁻¹ mM
Human Cathepsin B Z-Arg-Arg-AMC - - - Determined at pH 4.6 and 7.2
Human Cathepsin B Z-Phe-Arg-AMC - - - Determined at pH 4.6 and 7.2
Porcine Liver Aminopeptidase (B13392206) B L-arginine beta-naphthylamide 0.035 - - -

Inhibition kinetics provide crucial information about the interaction between enzymes and their inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more effective inhibitor. This compound and its derivatives are frequently used as substrates in assays to determine the Ki values of various inhibitors.

Leupeptin (B1674832), a known protease inhibitor, has been shown to be a purely competitive inhibitor of human cathepsin B nih.govoipub.com. Studies using an arginine naphthylamide substrate revealed that the apparent inhibitor constant, Ki (app.), for leupeptin was independent of pH in the range of 4.3 to 6.0, with a mean value of 7 x 10⁻⁹ M nih.govoipub.comnih.govportlandpress.comnih.gov.

The synthetic inhibitor benzamidine (B55565) is a known competitive inhibitor of trypsin nih.gov. In a study of a trypsin-like enzyme from Anticarsia gemmatalis, the Ki for benzamidine was determined to be 11.2 µM using L-BApNA as the substrate scielo.br. The same study also determined the Ki values for other inhibitors, including berenil (B12357598) (32.4 µM), Soybean Kunitz Trypsin Inhibitor (SKTI) (0.25 nM), and Soybean Bowman-Birk Inhibitor (SBBI) (1.4 nM), all of which exhibited linear competitive inhibition scielo.br.

Furthermore, Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized efflux pump inhibitor in bacteria and has been studied for its ability to reduce the minimum inhibitory concentrations (MICs) of various antibiotics scielo.brstanford.edumdpi.com. While this is a form of inhibition, it relates to bacterial resistance mechanisms rather than direct enzyme inhibition kinetics in the classical sense.

Table 2: Inhibition Constants (Ki) for Various Inhibitors

Enzyme Inhibitor Substrate Used Ki Value Type of Inhibition
Human Cathepsin B Leupeptin Arginine naphthylamide derivative 7 x 10⁻⁹ M Competitive
Anticarsia gemmatalis Trypsin-like Protease Benzamidine L-BApNA 11.2 µM Competitive
Anticarsia gemmatalis Trypsin-like Protease Berenil L-BApNA 32.4 µM Competitive
Anticarsia gemmatalis Trypsin-like Protease SKTI L-BApNA 0.25 nM Competitive
Anticarsia gemmatalis Trypsin-like Protease SBBI L-BApNA 1.4 nM Competitive
Porcine Liver Aminopeptidase B Bestatin L-arginine beta-naphthylamide 1.4 x 10⁻⁸ M Competitive

Specificity of this compound for Diverse Enzymes

This compound's structure, featuring an arginine residue, makes it a prime substrate for proteases that exhibit specificity for basic amino acids at the cleavage site. This has led to its widespread use in characterizing the activity of various enzyme families.

Trypsin and trypsin-like proteases are serine proteases that preferentially cleave peptide chains at the carboxyl side of arginine or lysine (B10760008) residues. Nα-Benzoyl-DL-arginine β-naphthylamide and its derivatives are well-established chromogenic substrates for trypsin sigmaaldrich.comnih.gov. The hydrolysis of these substrates by trypsin releases β-naphthylamine, allowing for a straightforward colorimetric assay of enzyme activity.

Research has shown that N alpha-benzyloxycarbonyl-L-arginine beta-naphthylamide (Z-Arg-beta NA) is rapidly and almost completely hydrolyzed by both trypsin and pronase nih.govpnas.org. A comparative study with a similar substrate, N alpha-Benzyloxycarbonyl-p-guanidino-L-phenylalanine beta-naphthylamide (Z-GPA-beta NA), found that the specificity constant (kcat/Km) for the hydrolysis of Z-GPA-beta NA by trypsin was slightly larger than that for Z-Arg-beta NA nih.govpnas.org. This highlights the subtle influences of substrate structure on the efficiency of trypsin catalysis. The use of these substrates has been instrumental in studying the binding and catalytic specificities of a variety of trypsin-like enzymes nih.govpnas.org.

Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein turnover. Several cathepsins, particularly those of the cysteine cathepsin family, exhibit specificity for basic amino acid residues. N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide (Z-Arg-Arg-NNap) has been identified as a specific and sensitive substrate for human cathepsin B nih.govoipub.com. Kinetic studies have shown that the kcat values for the hydrolysis of this substrate by cathepsin B are maximal in the pH range of 5.4 to 6.2 nih.govoipub.comportlandpress.comnih.gov.

More recent studies have utilized other fluorogenic substrates to probe the activity of cathepsin B under different pH conditions. For instance, the kinetic parameters for the cleavage of Z-Arg-Arg-AMC and Z-Phe-Arg-AMC by cathepsin B have been determined at both acidic (pH 4.6) and neutral (pH 7.2) conditions, reflecting the different environments where this enzyme can be active escholarship.org. These studies are crucial for designing specific substrates and inhibitors for cathepsin B, which is a target for various therapeutic interventions hzdr.de.

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins or peptides. This compound is a valuable substrate for assaying the activity of aminopeptidases that show a preference for N-terminal basic amino acids.

Porcine liver aminopeptidase B has demonstrated high specificity for the hydrolysis of beta-naphthylamides of basic L-amino acids nih.gov. The Km value for L-arginine beta-naphthylamide was determined to be 0.035 mM, indicating a high affinity of the enzyme for this substrate nih.gov. The activity of arginine aminopeptidase has also been investigated in various microorganisms. For example, high levels of arginyl-beta-naphthylamide hydrolysis have been demonstrated in certain species of arginine-utilizing mycoplasmas, providing a method for their characterization nih.gov. An arginine aminopeptidase purified from Lactobacillus sakei showed a Km of 15.9 µM for the related fluorogenic substrate Arg-7-amido-4-methylcoumarin (Arg-AMC) nih.gov. Similarly, an arginyl aminopeptidase from the yeast Debaryomyces hansenii had a Km of 0.071 mM for Arg-AMC nih.gov.

Aminopeptidase N (APN) is another important aminopeptidase that has been studied using related substrates. While APN generally shows a preference for neutral amino acids, its broad substrate specificity allows it to hydrolyze various aminoacyl-β-naphthylamides pnas.orgscbt.comdrugbank.com. The hydrolysis of different amino acyl-beta-naphthylamides by plasma aminopeptidases has also been an area of research, indicating the utility of these substrates in characterizing aminopeptidase activity in biological fluids nih.gov.

Action of Papain and Other Cysteine Proteases

Papain, a cysteine protease from papaya latex, exhibits broad substrate specificity, readily cleaving peptide bonds involving basic amino acids such as arginine. While specific kinetic parameters (Km and kcat) for the hydrolysis of this compound by papain are not extensively documented in the readily available literature, studies on analogous substrates provide insights into its action. For instance, the hydrolysis of Nα-Benzoyl-L-arginine beta-naphthylamide (BANA) is a well-established method for assaying papain activity sigmaaldrich.com. The benzoyl group in BANA enhances its suitability as a substrate for trypsin-like enzymes, but papain can also hydrolyze the non-acylated form. The active site of papain contains a catalytic dyad composed of Cysteine-25 and Histidine-159, which are essential for its catalytic activity proteopedia.org. The binding of arginine residues at the S1 subsite of papain is a key determinant of its substrate specificity nih.gov.

Specificity toward Nitric Oxide Synthase

Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO) from the amino acid L-arginine nih.govsigmaaldrich.com. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). All three isoforms utilize L-arginine as their primary substrate nih.govfrontiersin.org.

Currently, there is no scientific evidence in the reviewed literature to suggest that this compound can act as a substrate or an inhibitor for any of the nitric oxide synthase isoforms. The substrate binding site of NOS is highly specific for the L-arginine molecule, and the presence of the bulky beta-naphthylamide moiety would likely hinder its ability to bind effectively to the active site. Numerous arginine-based inhibitors of NOS have been developed, but these typically involve modifications to the guanidino group or the alpha-amino group of arginine, rather than the addition of a large aromatic group to the carboxyl end nih.gov.

Structural Basis of Enzyme-Substrate Interactions

The interaction between this compound and the active sites of various proteases is governed by specific structural features of both the substrate and the enzyme.

Active Site Binding and Conformational Changes

The binding of this compound to the active site of proteases is primarily driven by the interaction of its arginine side chain with the S1 specificity pocket of the enzyme. In cysteine proteases like papain, the active site is located in a cleft between two domains proteopedia.orgrcsb.org. The S1 subsite of papain is a well-defined pocket that accommodates the side chains of basic amino acids. The binding of a substrate to the active site of papain can induce conformational changes in the enzyme, leading to a more precise alignment of the catalytic residues for efficient hydrolysis nih.gov.

In the case of aminopeptidases, the active site contains a catalytic metal ion, typically zinc, which is crucial for the hydrolytic activity nih.gov. The crystal structure of human aminopeptidase A complexed with arginine reveals the key interactions within the active site that are responsible for substrate recognition and binding pdbj.org. While a crystal structure of an enzyme in complex with this compound is not available, molecular docking studies with analogous substrates in the active sites of enzymes like papain can provide insights into the probable binding mode nih.gov. These studies suggest that the arginine side chain forms salt bridges and hydrogen bonds with acidic residues in the S1 pocket, while the beta-naphthylamide group may engage in hydrophobic interactions with other residues in the active site cleft.

Role of Specific Amino Acid Residues in Enzyme Specificity (e.g., Arginine 878 in Aminopeptidase A)

The specificity of an enzyme for its substrate is often determined by a few key amino acid residues within its active site. A notable example is the role of Arginine 878 (in mouse) in aminopeptidase A (APA). In the absence of calcium ions, the mutation of Arginine 878 to alanine (B10760859) or lysine alters the substrate specificity of APA. The mutated enzyme shows a reduced affinity for its typical acidic substrates and an increased ability to hydrolyze basic and neutral substrates. This indicates that Arginine 878 plays a crucial role in conferring specificity for acidic residues at the N-terminus of peptides. The addition of calcium can partially restore the preference for acidic substrates. This finding highlights how a single amino acid residue can significantly influence the substrate preference of an enzyme.

Comparative Biochemical Studies with Analogous Substrates

To better understand the enzymatic hydrolysis of this compound, it is often compared with the hydrolysis of analogous substrates. These studies provide valuable information on the influence of different parts of the substrate molecule on enzyme recognition and catalysis.

Porcine liver aminopeptidase B demonstrates a high degree of specificity for the hydrolysis of beta-naphthylamides of basic L-amino acids. A comparative kinetic study revealed that the enzyme has a significantly lower Km value for L-arginine beta-naphthylamide compared to L-lysine beta-naphthylamide, indicating a higher affinity for the arginine-containing substrate.

SubstrateKm (mM)
L-Arginine beta-naphthylamide0.035
L-Lysine beta-naphthylamide0.12

Data from a study on porcine liver aminopeptidase B.

The hydrolysis of N-alpha-benzoyl-L-arginine beta-naphthylamide (BANA) is frequently used in enzymatic assays for trypsin-like enzymes, including some cysteine proteases proteopedia.orgresearchgate.net. The presence of the N-terminal benzoyl group can influence the kinetic parameters of the hydrolysis reaction. For instance, in the case of papain, the acylation of the alpha-amino group can affect the binding affinity and the catalytic rate nih.gov. Comparing the hydrolysis rates of this compound and BANA by the same enzyme can elucidate the role of the N-terminal protecting group in substrate recognition.

Furthermore, studies comparing the hydrolysis of various aminoacyl-beta-naphthylamides by aminopeptidases have shown that the nature of the amino acid side chain significantly impacts the rate of hydrolysis nih.govnih.gov. For example, aminopeptidases often show a preference for substrates with hydrophobic or basic side chains at the N-terminus.

Applications in Microbial Physiology and Resistance Research

Arginine Beta-Naphthylamide Derivatives as Efflux Pump Modulators (e.g., Phenylalanine-Arginine Beta-Naphthylamide)

Phenylalanine-arginine beta-naphthylamide (PAβN), a dipeptide derivative of this compound, is a well-characterized efflux pump inhibitor (EPI). plos.org It is recognized as a broad-spectrum EPI that can restore the activity of antibiotics that are otherwise rendered ineffective by efflux mechanisms. acs.org Its primary application in research is to probe the contribution of efflux pumps to the antibiotic resistance profiles of various bacteria. mdpi.com

The inhibitory action of PAβN is multifaceted, involving direct interaction with the efflux pump machinery and indirect effects on the bacterial cell envelope.

PAβN is believed to function as a competitive inhibitor, vying with antibiotic substrates for binding sites within the efflux pump. frontiersin.orgnih.gov This mechanism suggests that PAβN itself is a substrate for these pumps. mdpi.com By occupying the binding pockets, it effectively reduces the pump's capacity to expel antibiotics, leading to their increased intracellular accumulation and restored efficacy. researchgate.net Computational modeling studies of the Acinetobacter baumannii AdeB transporter have provided insights into the molecular interactions between PAβN and the pump, suggesting that PAβN competes with certain antibiotics, like levofloxacin, for binding to the distal binding pocket. acs.org Co-crystallization of PAβN with the AcrB pump from Escherichia coli has shown that it binds to specific sites, which could lead to the exclusion of some antibiotic substrates. nih.gov

In addition to its role as a competitive inhibitor, PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria. plos.orgnih.gov This activity is concentration-dependent and is thought to be due to its cationic nature, which may allow it to displace divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. researchgate.net This disruption of the outer membrane can lead to increased uptake of antibiotics and other molecules that would typically be excluded. plos.orgnih.gov Evidence for this includes the sensitization of Pseudomonas aeruginosa to bulky antibiotics like vancomycin, which normally cannot cross the outer membrane, in the presence of PAβN. plos.orgnih.gov Furthermore, PAβN treatment has been shown to cause the release of periplasmic proteins, such as the AmpC β-lactamase, into the culture supernatant. plos.orgnih.gov

The practical consequence of efflux pump inhibition and membrane permeabilization by PAβN is a notable increase in the in vitro susceptibility of bacteria to a range of antibiotics.

The addition of PAβN to antibiotic susceptibility testing assays frequently results in a significant reduction in the minimum inhibitory concentrations (MICs) of various antibiotics against multidrug-resistant bacteria. plos.org This potentiation effect has been observed for several classes of antibiotics, including fluoroquinolones, β-lactams, aminoglycosides, and chloramphenicol. plos.orgmdpi.com For instance, in Acinetobacter baumannii, PAβN has been shown to reduce the MIC of imipenem (B608078) by 4- to 64-fold in the majority of isolates tested. nih.govnih.gov Similarly, it has been found to enhance the activity of aminoglycosides and quinolones against clinical isolates of A. baumannii. mdpi.com Studies on Riemerella anatipestifer have also demonstrated that PAβN can significantly reduce the MIC of neomycin. frontiersin.org

Effect of PAβN on Minimum Inhibitory Concentrations (MIC) of Various Antibiotics
BacteriumAntibioticFold Reduction in MIC with PAβN
Acinetobacter baumanniiImipenem4 to 64-fold
Acinetobacter baumanniiAmikacin (B45834)Up to 4-fold
Acinetobacter baumanniiTobramycin (B1681333)Up to 4-fold
Acinetobacter baumanniiNalidixic AcidUp to 4-fold
Acinetobacter baumanniiCiprofloxacinUp to 4-fold
Riemerella anatipestiferNeomycinSignificant reduction
Pseudomonas aeruginosaLevofloxacin8-fold
Pseudomonas aeruginosaPiperacillin2 to 8-fold
Pseudomonas aeruginosaCefotaxime>10-fold
Pseudomonas aeruginosaCeftazidime3 to 12-fold

PAβN has been instrumental in elucidating the function of specific Resistance-Nodulation-Division (RND) family efflux pumps.

AcrB: In Escherichia coli, the AcrAB-TolC system is a major contributor to multidrug resistance. PAβN has been used to demonstrate the role of AcrB in the efflux of various compounds. mdpi.com

MexAB-OprM: This is the primary constitutively expressed RND efflux pump in Pseudomonas aeruginosa. plos.org PAβN has been shown to inhibit its function, leading to increased susceptibility to a wide range of antibiotics, including β-lactams and fluoroquinolones. plos.orgresearchgate.net

AdeABC: The AdeABC efflux pump is a significant mechanism of multidrug resistance in Acinetobacter baumannii. nih.gov Studies have shown that the presence of PAβN increases the susceptibility of A. baumannii to antibiotics that are substrates of this pump, indicating its inhibitory effect on the AdeABC system. nih.govnih.gov The adeA and adeB genes are frequently detected in clinical isolates, and the presence of PAβN can dramatically reduce the MIC of antibiotics like imipenem in these strains. nih.govnih.gov

SmeDEF: In contrast to its activity against the aforementioned pumps, PAβN has been reported to not affect the activity of the SmeDEF multidrug efflux pump in Stenotrophomonas maltophilia. researchgate.net This highlights the specificity of EPIs and the diversity of efflux pump mechanisms among different bacterial species.

Research on Specific Bacterial Species and Their Resistance Phenotypes

This compound and its derivatives, such as Phenylalanine-Arginine beta-naphthylamide (PAβN), have been instrumental in studying bacterial resistance mechanisms, particularly in Gram-negative bacteria. PAβN is a well-researched efflux pump inhibitor (EPI) that competitively inhibits Resistance-Nodulation-Division (RND) type efflux pumps, which are a primary mechanism for multidrug resistance. nih.govmcmaster.canih.govnih.gov

Pseudomonas aeruginosa: This opportunistic pathogen is known for its high level of intrinsic and acquired antibiotic resistance, with efflux pumps playing a significant role. plos.orgnih.gov Studies have demonstrated that PAβN can potentiate the activity of various antibiotics against P. aeruginosa. For instance, it reduces the minimum inhibitory concentrations (MICs) of several β-lactam antibiotics. plos.orgnih.gov Research has shown that PAβN not only acts as an EPI but also permeabilizes the outer membrane of P. aeruginosa, further increasing its susceptibility to antibiotics that are typically excluded, such as vancomycin. plos.orgnih.gov In multidrug-resistant clinical isolates of P. aeruginosa, PAβN has been shown to enhance susceptibility to imipenem. nih.gov

Acinetobacter baumannii: This bacterium is a major cause of nosocomial infections and exhibits extensive drug resistance. Efflux pumps are a key resistance mechanism in A. baumannii. The use of PAβN has been shown to decrease resistance rates to quinolones and aminoglycosides in clinical isolates. mdpi.com Specifically, in the presence of PAβN, susceptibility rates to amikacin and tobramycin increased significantly. mdpi.com PAβN has demonstrated inhibitory activity against the AdeFGH and AdeABC efflux pumps in A. baumannii, leading to reduced MICs of antibiotics such as trimethoprim, chloramphenicol, and clindamycin. researchgate.net

Riemerella anatipestifer: An important pathogen in the duck industry, R. anatipestifer has shown increasing antibiotic resistance. In a multi-drug resistant strain, PAβN was found to significantly reduce the MIC of neomycin, suggesting that efflux pumps are involved in aminoglycoside resistance in this bacterium. nih.govfrontiersin.org

Enterococcus faecalis: Arginine metabolism plays a crucial role in the physiology and antibiotic susceptibility of this bacterium. Growth in the presence of arginine has been shown to decrease biofilm formation but also to decrease susceptibility to ampicillin (B1664943) and ceftriaxone. nih.govnih.gov This highlights the complex interplay between nutrient availability and resistance phenotypes in E. faecalis.

Staphylococcus aureus: While a Gram-positive bacterium, arginine metabolism is also linked to its antibiotic tolerance. Depletion of arginine within S. aureus biofilms can induce tolerance to multiple classes of antibiotics. nih.govresearchgate.netbiorxiv.org This suggests that targeting arginine metabolism could be a strategy to overcome antibiotic tolerance in S. aureus infections. nih.govresearchgate.netbiorxiv.org

Effect of Phenylalanine-Arginine beta-naphthylamide (PAβN) on Antibiotic Susceptibility

Bacterial SpeciesAntibiotic ClassObserved Effect in the Presence of PAβNReference
Pseudomonas aeruginosaβ-lactams, Fluoroquinolones, VancomycinDecreased MIC, Increased Susceptibility plos.orgnih.govnih.gov
Acinetobacter baumanniiQuinolones, Aminoglycosides, Trimethoprim, Chloramphenicol, ClindamycinDecreased MIC, Increased Susceptibility mdpi.comresearchgate.net
Riemerella anatipestiferAminoglycosides (Neomycin)Decreased MIC nih.govfrontiersin.org

Assessment of Microbial Enzymatic Activity

Detection of Protease and Peptidase Activities in Bacterial Strains

This compound serves as a chromogenic substrate for the detection of arginine aminopeptidase (B13392206) activity. The hydrolysis of this substrate by the enzyme releases β-naphthylamine, which can be detected colorimetrically or fluorometrically, providing a method to quantify enzymatic activity. This assay has been utilized to characterize and identify various bacterial species based on their peptidase profiles.

High levels of arginine aminopeptidase activity, detected through the hydrolysis of arginyl-beta-naphthylamide, have been demonstrated in several species of arginine-utilizing mycoplasmas. nih.gov This enzymatic activity can be used as a rapid test for the early characterization of certain Mycoplasma species. nih.gov Similarly, arginine aminopeptidase activity has been investigated in phytopathogenic spiroplasmas using this compound as a substrate. nih.gov

In Lactobacillus sakei, an arginine aminopeptidase that exclusively hydrolyzes basic amino acids from the N-termini of peptides has been purified and characterized. nih.gov This enzyme shows a preference for arginine at the N-terminus of aminoacyl derivatives. nih.gov The arginine deiminase (ADI) pathway, which is initiated by the catabolism of arginine, is important for the survival of many bacteria in acidic environments. nih.govasm.org The activity of enzymes in this pathway can be indirectly assessed by the presence of associated peptidases that liberate arginine from peptides.

Correlation with Microbial Virulence Factor Studies

The enzymatic activity detected by the hydrolysis of this compound has been correlated with microbial virulence. The ability of bacteria to utilize arginine from their environment can be a crucial factor in their pathogenesis.

In Pseudomonas aeruginosa, a cell-surface tethered, arginine-specific aminopeptidase, designated as AaaA, has been identified as a virulence factor. nih.govnih.gov This enzyme provides a fitness advantage to the bacterium in environments where the primary nitrogen source is peptides with an N-terminal arginine. nih.govnih.gov A lack of AaaA resulted in attenuation of the bacterium in a mouse chronic wound infection model, indicating its important role in establishing infection. nih.govnih.gov

The metabolism of arginine is also linked to virulence in Enterococcus faecalis. The arginine deiminase (ADI) pathway not only provides energy for the bacterium but also affects the virulence of other pathogens during co-infections. nih.govnih.gov Furthermore, arginine metabolism in E. faecalis influences its own biofilm formation and antibiotic resistance. nih.govnih.gov

In Staphylococcus aureus, the ability to synthesize arginine is important for its virulence. unmc.edu Depletion of arginine at the site of infection is a host defense mechanism, and the bacterium's ability to overcome this limitation is crucial for its survival and pathogenesis. unmc.edu The arginine deiminase system in Streptococcus pneumoniae also plays a role in its pathogenicity. asm.org

The inhibition of efflux pumps by PAβN in P. aeruginosa has also been shown to reduce the production of virulence factors such as elastase and pyocyanin. nih.gov This suggests a link between the mechanisms of antibiotic resistance and the expression of virulence factors, which can be investigated using compounds like this compound and its derivatives.

Arginine Aminopeptidase Activity and its Role in Bacterial Virulence

Bacterial SpeciesEnzyme/PathwayRole in VirulenceReference
Pseudomonas aeruginosaArginine-specific aminopeptidase (AaaA)Promotes fitness in chronic wound infections. nih.govnih.gov
Enterococcus faecalisArginine Deiminase (ADI) PathwayAffects virulence of other pathogens, influences biofilm formation and antibiotic resistance. nih.govnih.gov
Staphylococcus aureusArginine BiosynthesisEssential for in vivo virulence. unmc.edu
Streptococcus pneumoniaeArginine Deiminase System (ADS)Contributes to pathogenicity. asm.org

Advanced Methodologies and Experimental Systems

Utilization in Isothermal Titration Calorimetry (ITC) for Kinetic Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biochemical reaction. This allows for a complete thermodynamic and kinetic characterization of enzyme-catalyzed reactions in a single experiment. ITC has gained popularity as a universal and label-free method for determining enzyme kinetics because most enzymatic reactions involve a change in enthalpy nih.govfrontiersin.org.

The application of ITC to enzyme kinetics involves monitoring the heat flow (thermal power) produced by the catalytic reaction in real time nih.gov. The rate of the reaction is directly proportional to this thermal power. By measuring the heat rate at various substrate concentrations, researchers can determine key kinetic parameters, including the Michaelis constant (Kₘ), catalytic constant (kcat), and the enthalpy of the reaction (ΔH) acs.orgnih.gov. Methodologies like the single-injection method (SIM) and the multiple-injection method (MIM) have been developed to streamline this process acs.orgacs.org. In a single injection, a full kinetic profile can be obtained as the enzyme consumes the substrate over time acs.org.

While ITC is broadly applicable to virtually any enzymatic reaction, its use with chromogenic or fluorogenic substrates like Arginine beta-naphthylamide is less frequently reported in the literature compared to spectroscopic methods. One advantage of ITC is that it circumvents potential issues where the kinetics of a synthetic, labeled substrate might differ from the natural substrate nih.gov. As a direct, continuous assay, ITC provides a robust method for characterizing the activity of enzymes that hydrolyze this compound, offering a valuable alternative to traditional optical assays.

Integration with Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)

The integration of this compound with spectroscopic techniques, particularly fluorescence spectroscopy, represents one of its most common and powerful applications. The compound is a classic example of a fluorogenic substrate. By itself, this compound is weakly fluorescent, but upon enzymatic hydrolysis, it releases L-arginine and the highly fluorescent molecule, beta-naphthylamine nih.gov.

This principle forms the basis of a continuous and highly sensitive enzyme assay. The rate of the enzymatic reaction can be monitored in real-time by measuring the increase in fluorescence intensity over time. The fluorescence of the liberated beta-naphthylamine is typically measured with an excitation wavelength of around 340 nm and an emission wavelength of approximately 410 nm nih.gov.

This fluorogenic assay has been used to characterize the activity of various aminopeptidases from different sources, including bacteria nih.gov. The kinetic parameters Kₘ and Vₘₐₓ can be calculated by measuring the initial reaction velocities at different substrate concentrations and fitting the data to the Michaelis-Menten equation nih.gov. The high sensitivity of fluorescence detection allows for the use of very low concentrations of both the enzyme and the substrate, which is particularly advantageous when working with rare or difficult-to-purify enzymes.

ParameterValueSource
Substrate L-Arginine beta-naphthylamide nih.gov
Product beta-naphthylamine nih.gov
Detection Method Fluorescence Spectroscopy nih.gov
Excitation Wavelength ~340 nm nih.gov
Emission Wavelength ~410 nm nih.gov

This interactive table summarizes the key parameters for the fluorometric assay of aminopeptidase (B13392206) activity using this compound.

In addition to fluorescence, the release of beta-naphthylamine can also be detected using colorimetric methods. After the enzymatic reaction, a diazonium salt, such as Fast Garnet GBC, can be added. This salt couples with the primary aromatic amine of beta-naphthylamine to produce a colored azo dye, which can be quantified using absorbance spectroscopy nih.gov.

Application in Molecular Modeling and Simulation Studies of Enzyme and Transporter Interactions

Molecular modeling and simulation are powerful computational tools used to investigate the interactions between small molecules and proteins at an atomic level. This compound and its derivatives have been the subject of such studies to elucidate their binding modes with enzymes and membrane transporters nih.gov.

Techniques like molecular docking are used to predict the preferred orientation of this compound when it binds to the active site of a peptidase or the binding pocket of a transporter. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, providing insights into the structural basis of substrate recognition nih.govnih.gov.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the substrate-protein complex over time. MD simulations provide a detailed view of the conformational changes that occur during substrate binding, catalysis, or transport nih.govresearchgate.net. For instance, MD simulations have been used to study the binding of this compound to the distal binding pocket of the AcrB multidrug efflux pump in Escherichia coli, revealing how it behaves as both a substrate and a modulator of the pump's activity nih.gov. Similarly, simulations have been used to map the permeation pathway of arginine through bacterial outer membrane channels nih.gov. These computational approaches are crucial for understanding the mechanisms of enzyme specificity and drug resistance, and for the rational design of novel enzyme inhibitors or transport modulators.

Development of High-Throughput Screening (HTS) Assays for Enzyme Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. The properties of this compound make it an excellent substrate for developing HTS assays to identify modulators (inhibitors or activators) of specific peptidases frontiersin.org.

Assays based on the cleavage of this compound are well-suited for HTS because they generate a robust optical signal—either fluorescence or a color change—that can be easily detected in a microplate format (e.g., 96-well or 384-well plates). The "mix-and-measure" nature of these assays is simple: the enzyme, substrate, and test compound are mixed, and after an incubation period, the signal is read by an automated plate reader frontiersin.org. A decrease in signal compared to a control without a test compound indicates potential enzyme inhibition.

The development of rapid fluorogenic and chromogenic tests using this compound for bacterial characterization in small volumes demonstrates the feasibility of miniaturizing these assays for an HTS format acs.org. The good signal-to-background ratio and the direct relationship between signal intensity and enzyme activity allow for reliable and quantitative screening of large compound libraries to discover new lead compounds for therapeutic development.

Use in Cellular Systems for Enzyme Activity Localization and Functional Characterization

This compound is effectively used in cellular and multicellular systems to characterize and, in some cases, localize enzyme activity. Its application ranges from microbiology to potentially histochemistry.

In microbiology, this compound serves as a key component in diagnostic tests for identifying bacteria based on their specific aminopeptidase profiles. For example, it has been used to detect and characterize arginine aminopeptidase activity in various species of Mycoplasma nih.govacs.org. These tests can be performed on small volumes of broth culture or even on single colonies, providing a rapid method for bacterial identification acs.org. A well-known clinical application is the BANA test, which uses the related substrate Nα-Benzoyl-DL-arginine-beta-naphthylamide to detect key periodontal pathogens like Porphyromonas gingivalis in dental plaque samples by their ability to hydrolyze the substrate nih.gov.

Application AreaOrganism/SystemPurposeFindingSource
Microbiology Mycoplasma speciesCharacterization of arginine aminopeptidase activityHigh activity found in arginine-utilizing species, enabling rapid identification. nih.govacs.org
Clinical Diagnostics Dental PlaqueDetection of periodontal pathogens (e.g., P. gingivalis)BANA test identifies bacteria with trypsin-like activity. nih.gov
Bacterial Physiology Escherichia coliMeasurement of efflux pump activityHydrolysis of PAβN in the periplasm used to quantify efflux rates. nih.gov

This interactive table summarizes research findings on the use of this compound and its derivatives in various cellular systems.

The chromogenic nature of the reaction also allows for the localization of enzyme activity within a sample. When the released beta-naphthylamine is coupled with a diazonium salt, it forms an insoluble colored precipitate at the site of enzymatic activity. This principle of simultaneous coupling is the foundation of enzyme histochemistry, suggesting that this compound could be used to visualize the location of specific aminopeptidases in tissue sections, although specific protocols for this substrate are less common than for other naphthylamide derivatives. This approach provides valuable information on the spatial distribution of enzyme function within complex biological systems.

Future Directions in Arginine Beta Naphthylamide Research

Exploration of Novel Enzyme Targets and Substrate Derivatives

The quest for new enzyme targets for arginine beta-naphthylamide-based substrates is a burgeoning area of research. While traditionally used for assaying well-known proteases like trypsin and papain, there is a growing interest in applying these substrates to a wider range of enzymes with arginine specificity. nih.govscientificlabs.com This includes exploring their utility for characterizing viral proteases, bacterial enzymes involved in pathogenesis, and human enzymes implicated in disease.

To facilitate the discovery of novel enzyme targets, the synthesis of a diverse library of substrate derivatives is crucial. This involves modifications at three key positions: the arginine side chain, the amino acid backbone, and the naphthylamine leaving group. For instance, replacing the arginine with other basic amino acids or unnatural amino acids can modulate substrate specificity. nih.gov Similarly, altering the N-terminal protecting group or modifying the naphthylamine moiety can enhance sensitivity and selectivity for specific enzymes.

One example of a substrate derivative is Nα-Benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide, which has been synthesized and compared to Nα-benzyloxycarbonyl-L-arginine β-naphthylamide for its susceptibility to trypsin and related enzymes. nih.gov Such comparative studies are essential for developing substrates with tailored specificities.

Table 1: Examples of this compound Derivatives and Their Potential Applications

Derivative NameStructural ModificationPotential Enzyme TargetsResearch Application
Phenylalanine-arginine β-naphthylamide (PAβN)Dipeptide with PhenylalanineBacterial Efflux PumpsStudying antibiotic resistance
Nα-Benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamideModification of the arginine side chainTrypsin, PronaseInvestigating enzyme-substrate specificity
Ornithine-containing analoguesReplacement of arginine with ornithineNovel proteasesExploring substrate requirements
Quinolyl-containing analoguesReplacement of the naphthyl groupEnzymes with different active site topographiesDeveloping substrates with altered fluorescent properties

Advanced Mechanistic Studies on Enzyme Hydrolysis and Inhibition

Future research will undoubtedly focus on unraveling the detailed molecular mechanisms of enzyme-catalyzed hydrolysis of this compound and its derivatives. High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, of enzyme-substrate and enzyme-inhibitor complexes will provide invaluable insights into the binding modes and catalytic steps.

Kinetic studies will continue to be a cornerstone of mechanistic investigations. The determination of kinetic parameters like Kcat/Km for a range of substrates and enzymes allows for a quantitative comparison of enzyme efficiency and substrate preference. nih.gov For example, the specificity constant (kcat/Km) for the hydrolysis of Z-GPA-beta NA by trypsin was found to be somewhat larger than that for the hydrolysis of Z-Arg-beta NA, providing insights into the enzyme's active site. nih.gov

Furthermore, the study of enzyme inhibition using this compound analogues offers a powerful approach to understanding enzyme mechanisms and for the development of therapeutic agents. Phenylalanine-arginine β-naphthylamide (PAβN), for instance, has been extensively studied as an inhibitor of bacterial efflux pumps. nih.govmdpi.comfrontiersin.orgmdpi.com Mechanistic studies have revealed that PAβN not only acts as a competitive inhibitor but also permeabilizes the outer membrane of Gram-negative bacteria, a crucial finding for understanding its mode of action. nih.govnih.gov Future studies will likely explore the inhibition kinetics and mechanisms of a broader range of enzymes using novel this compound derivatives.

Elucidation of Broader Biological Roles in Model Systems

The application of this compound and its derivatives as molecular probes is expanding beyond purified enzyme systems into more complex biological contexts. In cellular and organismal models, these compounds can be used to investigate the activity and localization of specific enzymes in real-time.

A significant area of research is the use of Phenylalanine-arginine β-naphthylamide (PAβN) to study and overcome antibiotic resistance in bacteria. nih.govmdpi.comfrontiersin.org By inhibiting efflux pumps, PAβN can restore the efficacy of antibiotics, a finding with significant clinical implications. mdpi.comfrontiersin.org Studies in various bacterial species, including Acinetobacter baumannii and Riemerella anatipestifer, have demonstrated the potential of PAβN in combating multidrug resistance. mdpi.comfrontiersin.org

Beyond its role as an efflux pump inhibitor, the broader biological effects of this compound and its derivatives are being explored. For instance, arginine and its metabolites have been shown to stimulate the proliferation and function of porcine trophoblast cells through the β-catenin and mTOR pathways. nih.gov The use of specific enzyme substrates and inhibitors in such cellular models can help to dissect the roles of individual enzymes in complex signaling pathways. Future research will likely see the application of these tools in a wider range of model systems, from cell culture to whole organisms, to elucidate the multifaceted roles of arginine-metabolizing enzymes in health and disease.

Development of Enhanced Analytical Tools for Biochemical Characterization

The development of more sensitive, specific, and high-throughput analytical methods is crucial for advancing research on this compound and its applications. A key focus is the design of novel fluorogenic and chromogenic substrates with improved optical properties. This includes developing substrates with higher extinction coefficients, greater quantum yields, and shifted excitation and emission wavelengths to minimize interference from biological samples.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of arginine and its derivatives. nih.gov The use of fluorescent derivatization reagents, such as AccQ-Fluor, allows for the highly sensitive detection of these compounds in complex biological matrices like plasma. nih.gov

Furthermore, the principles of this compound-based assays are being integrated into high-throughput screening (HTS) platforms. nih.govufl.edu These platforms enable the rapid screening of large compound libraries to identify novel enzyme inhibitors or modulators. nih.gov The development of homogeneous, "mix-and-measure" assays using fluorescent probes is particularly valuable for HTS applications. nih.gov Future advancements in this area will likely involve the miniaturization of assays, the use of microfluidics, and the integration of mass spectrometry for label-free detection, further enhancing the throughput and information content of biochemical screens. rsc.org

Q & A

Q. How is arginine beta-naphthylamide utilized to assess efflux pump inhibition in Gram-negative bacteria?

this compound (ABN) is a competitive inhibitor of resistance-nodulation-division (RND) efflux pumps. Researchers employ broth microdilution assays to quantify its inhibitory effects by measuring the minimum inhibitory concentration (MIC) of antibiotics (e.g., ciprofloxacin) in the presence and absence of ABN. A ≥4-fold reduction in MIC upon ABN addition indicates efflux pump activity . Standard protocols involve bacterial isolates cultured in cation-adjusted Mueller-Hinton broth, with ABN concentrations typically ranging from 10–50 µg/mL .

Q. What experimental controls are critical when studying ABN-mediated efflux pump inhibition?

Essential controls include:

  • Negative controls : Strains lacking efflux pump genes (e.g., mexB-knockout Pseudomonas aeruginosa PAO1) to confirm specificity.
  • Solvent controls : Verify that the solvent (e.g., DMSO) used to dissolve ABN does not affect bacterial growth.
  • Growth controls : Uninhibited bacterial growth in antibiotic-free media to ensure viability .

Q. How do researchers validate the purity and stability of ABN in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to confirm ABN purity (>95%). Stability is assessed by incubating ABN in experimental media (e.g., pH 7.4, 37°C) and measuring degradation over time via spectrophotometry. Degradation >10% within 24 hours necessitates fresh preparation .

Advanced Research Questions

Q. How can contradictory data on ABN’s efficacy across bacterial species be resolved methodologically?

Discrepancies often arise due to species-specific efflux pump expression or membrane permeability. To address this:

  • Perform quantitative real-time PCR (qRT-PCR) to measure efflux pump gene expression (e.g., mexB, acrB) relative to housekeeping genes (e.g., rpoD).
  • Use outer membrane permeabilizers (e.g., polymyxin B nonapeptide) in combination with ABN to differentiate between efflux and permeability effects .

Q. What structural and computational approaches elucidate ABN’s binding affinity to efflux pumps?

Molecular docking simulations (e.g., AutoDock Vina) model ABN’s interaction with efflux pump components. For example, studies on Fusobacterium nucleatum demonstrated ABN’s binding energy of -7.1 kcal/mol to a putative efflux protein, suggesting strong inhibitory potential . Experimental validation involves surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) .

Q. How do researchers integrate ABN studies with multi-omics data to explore resistance mechanisms?

Advanced workflows combine:

  • Transcriptomics : RNA-seq to identify efflux pump regulators upregulated under ABN treatment.
  • Proteomics : LC-MS/MS to quantify efflux pump protein expression.
  • Metabolomics : NMR or LC-MS to track intracellular antibiotic accumulation. Data integration tools like Cytoscape map interactions between genetic, metabolic, and phenotypic changes .

Methodological Challenges and Solutions

Q. What statistical frameworks are recommended for analyzing dose-response relationships in ABN studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Software like GraphPad Prism or R packages (e.g., drc) enable robust fitting. For heterogeneous datasets, mixed-effects models account for variability across biological replicates .

Q. How should researchers address batch-to-batch variability in ABN synthesis?

  • Standardize synthesis protocols using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
  • Include reference standards (e.g., commercially available ABN) in each experiment to normalize activity measurements .

Data Reproducibility and Reporting Guidelines

Q. What metadata is essential for replicating ABN-based efflux pump assays?

Report:

  • Bacterial strain identifiers (e.g., ATCC numbers).
  • Growth conditions (media, temperature, agitation).
  • ABN preparation details (solvent, concentration, storage).
  • Antibiotic sources and lot numbers. Adherence to NIH preclinical guidelines (e.g., http://www.nih.gov/reporting-preclinical-research.htm ) enhances reproducibility .

Q. How can researchers mitigate publication bias in studies reporting ABN’s adjuvant effects?

Pre-register experimental designs on platforms like Open Science Framework (OSF) . Use blinded data analysis and report negative results in supplementary materials to provide a balanced evidence base .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.